molecular formula C19H12BrCl2N3O2S B7731475 (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

(2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Cat. No.: B7731475
M. Wt: 497.2 g/mol
InChI Key: RRAFFQZLAMNBFJ-UYRXBGFRSA-N
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Description

The compound (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a bromophenyl group, a dichlorobenzyl group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of 4-bromobenzaldehyde with 3,4-dichlorobenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.

    Introduction of Cyano Group: The thiazolidinone intermediate is then reacted with malononitrile under basic conditions to introduce the cyano group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromophenyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromophenyl or dichlorobenzyl groups.

Scientific Research Applications

The compound (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    DNA Interaction: The compound may interact with DNA, causing damage or inhibition of DNA replication and transcription.

    Cell Membrane Disruption: It may disrupt cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
  • (2Z)-2-[3-(4-fluorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
  • (2Z)-2-[3-(4-methylphenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Uniqueness

The uniqueness of (2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the dichlorobenzyl group contributes to its unique reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrCl2N3O2S/c20-11-2-4-12(5-3-11)25-18(27)16(28-19(25)13(9-23)17(24)26)8-10-1-6-14(21)15(22)7-10/h1-7,16H,8H2,(H2,24,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFFQZLAMNBFJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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